molecular formula C17H23N5O2 B7359501 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide

Cat. No. B7359501
M. Wt: 329.4 g/mol
InChI Key: WMODALKIILUNKN-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide, commonly known as DMXAA, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potent anti-tumor activity. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been extensively studied for its potential as a cancer therapy.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines. These immune mediators then recruit immune cells, such as macrophages and natural killer cells, to the tumor site, where they induce tumor cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and chemokines, such as CXCL10. DMXAA has also been shown to activate the transcription factor NF-κB, which plays a key role in the immune response. In addition, DMXAA has been shown to increase vascular permeability, leading to the accumulation of immune cells at the tumor site.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages as a research tool in cancer biology. It is a potent anti-tumor agent that can induce tumor necrosis and inhibit tumor growth in a variety of cancer models. It can also enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in laboratory experiments. DMXAA has a relatively short half-life, which can make it difficult to achieve sustained levels of the compound in vivo. In addition, DMXAA can induce a strong inflammatory response, which can lead to toxicity in some cases.

Future Directions

There are several future directions for the research on DMXAA. One area of interest is the development of more potent analogs of DMXAA that can overcome some of the limitations of the compound. Another area of interest is the identification of biomarkers that can predict response to DMXAA therapy. In addition, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is also interest in the use of DMXAA as a research tool to study the immune response in cancer.

Synthesis Methods

The synthesis of DMXAA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a piperidine intermediate, which is then reacted with a ketone to form the key indazole ring. The final step involves the addition of a carboxamide group to the indazole ring to yield DMXAA. The synthesis of DMXAA has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of tumor types, including lung, breast, colon, and prostate cancers. DMXAA has also been shown to enhance the activity of other anti-cancer agents, such as radiation and chemotherapy. Due to its potent anti-tumor activity, DMXAA has been evaluated in preclinical and clinical trials as a potential cancer therapy.

properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21(2)15(23)11-22-9-7-12(8-10-22)18-17(24)16-13-5-3-4-6-14(13)19-20-16/h3-6,12H,7-11H2,1-2H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMODALKIILUNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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